![molecular formula C20H23FN2O4S B3443782 N-(4-fluorobenzyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3443782.png)
N-(4-fluorobenzyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(4-fluorobenzyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly known as FMBP and is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of FMBP is not fully understood. However, it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes play a crucial role in various physiological processes such as angiogenesis, inflammation, and tumor growth.
Biochemical and Physiological Effects:
FMBP has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and angiogenesis. FMBP has also been shown to reduce inflammation by inhibiting the activity of carbonic anhydrase, which is involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of FMBP is its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for the treatment of various diseases. However, one of the limitations of FMBP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of FMBP. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for FMBP. Additionally, the study of FMBP's mechanism of action and its interaction with other enzymes and proteins can lead to a better understanding of its therapeutic properties.
Conclusion:
In conclusion, FMBP is a promising compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Scientific Research Applications
FMBP has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. FMBP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-16-2-8-19(9-3-16)28(25,26)23(14-17-4-6-18(21)7-5-17)15-20(24)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZGXGGTYCUDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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